methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate
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Overview
Description
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate is an organic compound characterized by its complex structure, which includes bromomethyl, chloro, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the penta-2,4-dienoate backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of the bromomethyl group: This step might involve the bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Chlorination: The chloro group can be introduced via electrophilic chlorination using reagents like thionyl chloride (SOCl₂).
Nitration: The nitrophenyl group can be added through nitration of a phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) under mild conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while reduction of the nitro group would yield the corresponding amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Could be explored for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: May be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate would depend on its specific application. For example, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate: Similar structure but lacks the nitro group.
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate: Similar structure but has a methyl group instead of a nitro group on the phenyl ring.
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-hydroxyphenyl)penta-2,4-dienoate: Similar structure but has a hydroxy group instead of a nitro group on the phenyl ring.
Uniqueness
The presence of the nitro group in methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate imparts unique electronic and steric properties, which can influence its reactivity and potential applications. This makes it distinct from other similar compounds and potentially more versatile in certain chemical and biological contexts.
Properties
CAS No. |
1242317-01-6 |
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Molecular Formula |
C13H11BrClNO4 |
Molecular Weight |
360.59 g/mol |
IUPAC Name |
methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C13H11BrClNO4/c1-20-13(17)10(8-14)4-7-12(15)9-2-5-11(6-3-9)16(18)19/h2-7H,8H2,1H3/b10-4+,12-7- |
InChI Key |
BGPMCCFRRSYFGL-QXAYZXPASA-N |
Isomeric SMILES |
COC(=O)/C(=C/C=C(/C1=CC=C(C=C1)[N+](=O)[O-])\Cl)/CBr |
Canonical SMILES |
COC(=O)C(=CC=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)CBr |
Origin of Product |
United States |
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